molecular formula C10H10ClN5O2 B2435785 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380077-57-4

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione

Número de catálogo B2435785
Número CAS: 2380077-57-4
Peso molecular: 267.67
Clave InChI: CKMREPZHLUULNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) that has been used in scientific research for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In

Mecanismo De Acción

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione inhibits the activity of JAK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of STAT proteins that are involved in the downstream signaling pathway of cytokines. This results in the inhibition of the production of pro-inflammatory cytokines and the suppression of the immune response.
Biochemical and Physiological Effects
3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ in patients with rheumatoid arthritis and psoriasis. It has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases. 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has been well-tolerated in clinical trials, with the most common adverse effects being infections and mild to moderate increases in liver enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has several advantages for lab experiments, including its high potency and selectivity for JAK inhibition, its ability to inhibit multiple JAK isoforms, and its oral bioavailability. However, 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has some limitations, including its short half-life and the potential for drug-drug interactions.

Direcciones Futuras

For 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione research include the development of more potent and selective JAK inhibitors, the investigation of its potential use in other autoimmune diseases, and the exploration of its combination therapy with other immunosuppressive agents. Additionally, the development of biomarkers to predict the response to 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione treatment and the identification of potential biomarkers for drug-induced liver injury are also important areas of future research.

Métodos De Síntesis

The synthesis method of 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione involves the reaction of 5-chloropyrimidine-2-carboxylic acid with azetidine-3-methanol to form 1-(5-chloropyrimidin-2-yl)azetidin-3-ol, which is then reacted with phosgene to form 3-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione. The purity of the final product is achieved through recrystallization.

Aplicaciones Científicas De Investigación

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has been extensively used in scientific research for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the activity of JAK, which is involved in the signaling pathway of cytokines that are responsible for the inflammation and immune response in autoimmune diseases. 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has also been used in preclinical studies for the treatment of graft-versus-host disease, a condition that can occur after bone marrow transplantation.

Propiedades

IUPAC Name

3-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c11-6-1-12-9(13-2-6)15-4-7(5-15)16-8(17)3-14-10(16)18/h1-2,7H,3-5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMREPZHLUULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.